molecular formula C23H20ClN3O2 B11453451 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

Cat. No.: B11453451
M. Wt: 405.9 g/mol
InChI Key: SQITVINFYFFMDR-UHFFFAOYSA-N
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Description

N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is a quinazolinone derivative featuring a 4-chlorophenyl substituent at the 7-position of the tetrahydroquinazolinone core and a 3-phenylpropanamide chain at the 2-position. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the propanamide side chain contributes to hydrogen-bonding interactions.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H20ClN3O2/c24-18-9-7-16(8-10-18)17-12-20-19(21(28)13-17)14-25-23(26-20)27-22(29)11-6-15-4-2-1-3-5-15/h1-5,7-10,14,17H,6,11-13H2,(H,25,26,27,29)

InChI Key

SQITVINFYFFMDR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide typically involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form the quinazolinone core. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities
Target: N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide Tetrahydroquinazolinone 7-(4-Chlorophenyl), 2-(3-phenylpropanamide) C₂₄H₂₀ClN₃O₂ 418.89 g/mol Unknown (structural focus)
Analog 1: N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide Tetrahydroquinazolinone 7-(3-Chlorophenyl), 2-(propanamide) C₁₇H₁₆ClN₃O₂ 329.78 g/mol Positional isomer; chlorine at 3-position
Analog 2: 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one Dihydroquinazolinone 7-(4-Fluorophenyl), 2-(3-methylanilino) C₂₁H₁₈FN₃O 359.39 g/mol Fluorine substitution; enhanced electronegativity
Analog 3: N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide Hydroxamic acid 4-Chlorophenyl, cyclopentylpropanamide, hydroxamic acid group C₁₄H₁₇ClN₂O₂ 280.75 g/mol Antioxidant activity (DPPH/β-carotene assays)
Analog 4: N-(5-Chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Quinazolinone 5-Chloro-2-methoxyphenyl, 4-oxoquinazolinyl propanamide C₁₈H₁₆ClN₃O₃ 357.79 g/mol Methoxy group improves solubility

Structural and Functional Insights:

Positional Isomerism (Target vs. Analog 1) :
The target compound’s 4-chlorophenyl group (vs. 3-chlorophenyl in Analog 1) may alter steric and electronic interactions with biological targets. Chlorine at the para position could enhance π-stacking in hydrophobic environments compared to the meta position .

Halogen Substitution (Target vs.

Side Chain Modifications (Target vs. Analog 3) :
Analog 3’s hydroxamic acid group confers metal-chelating properties, making it suitable for antioxidant applications . The target’s phenylpropanamide chain lacks this functionality but may exhibit stronger hydrogen-bonding capacity.

Solubility and Bioavailability (Target vs. Analog 4) :
Analog 4’s methoxy group enhances water solubility compared to the target’s unmodified phenylpropanamide chain. This modification could improve pharmacokinetic profiles .

Crystallographic and Conformational Data:

While crystallographic data for the target compound are unavailable, –9 highlight the importance of substituents on molecular packing. For example, 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxochromene exhibits π-π interactions (3.86 Å) and hydrogen-bonded dimers, which stabilize its crystal lattice . Similar interactions may govern the target compound’s solid-state behavior.

Biological Activity

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN2OC_{19}H_{19}ClN_{2}O with a molecular weight of 328.82 g/mol. The compound features a tetrahydroquinazoline core substituted with a 4-chlorophenyl group and a phenylpropanamide moiety, contributing to its diverse biological activities.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. In studies involving derivatives with similar structures, compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
    • A specific derivative demonstrated an IC50 value of 2.14 µM against urease, indicating potential as an antibacterial agent .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds in related studies showed strong inhibition of AChE, which is crucial for treating Alzheimer's disease .
    • Urease inhibitors are particularly valuable in treating infections caused by urease-producing bacteria.
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The structural components are known to interact with biological targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Chlorine Substitution Enhances antibacterial potency due to increased lipophilicity.
Tetrahydroquinazoline Core Essential for enzyme inhibition; modifications can alter binding affinity.
Propanamide Moiety Influences solubility and bioavailability.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds based on the tetrahydroquinazoline structure were tested for antibacterial properties. Among these, compounds with similar substituents to the target compound showed significant inhibition against Bacillus subtilis and Escherichia coli .
  • In Vivo Studies : Further research is required to establish the in vivo efficacy of this compound. Initial findings indicate that modifications can enhance therapeutic potential against specific pathogens.

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